![molecular formula C20H18ClFN2O2 B3042447 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618102-96-8](/img/structure/B3042447.png)
1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid, also known as CFIPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFIPC belongs to the class of pyrazole derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid is still not fully understood. However, studies have suggested that 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid exerts its pharmacological effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid has been found to exert various biochemical and physiological effects in vitro and in vivo. 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid has also been found to reduce inflammation by suppressing the production of pro-inflammatory cytokines. Furthermore, 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid has been studied for its neuroprotective effects and has been found to improve cognitive function by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid has several advantages and limitations for lab experiments. The advantages of 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid include its potent pharmacological effects, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. The limitations of 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid include its complex synthesis process, its limited solubility in aqueous solutions, and its potential toxicity in high doses.
Future Directions
1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications in various diseases. Some of the future directions for 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid research include:
1. Studying the pharmacokinetics and pharmacodynamics of 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid in vivo.
2. Investigating the potential toxicity of 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid in animal models.
3. Exploring the potential synergistic effects of 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid with other drugs.
4. Developing novel formulations of 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid to improve its solubility and bioavailability.
5. Conducting clinical trials to evaluate the safety and efficacy of 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid in humans.
Conclusion:
In conclusion, 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid has been extensively studied for its anti-tumor, anti-inflammatory, and neuroprotective effects. 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid exerts its pharmacological effects by modulating various signaling pathways and inhibiting the activity of various enzymes. 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid has several advantages and limitations for lab experiments, and further research is needed to explore its potential therapeutic applications in various diseases.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid has been found to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid has also shown promising results in reducing inflammation by suppressing the production of pro-inflammatory cytokines. Furthermore, 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid has been studied for its neuroprotective effects and has been found to improve cognitive function by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2/c1-12(2)9-13-3-5-14(6-4-13)18-11-19(20(25)26)24(23-18)15-7-8-17(22)16(21)10-15/h3-8,10-12H,9H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZCFRRBQXGYIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126029 | |
Record name | 1-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
618102-96-8 | |
Record name | 1-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618102-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-CHLORO-4-FLUOROPHENYL)-3-(4-ISOBUTYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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